9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features bromine atoms, a naphthalene ring, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization and bromination reactions. Common reagents used in these steps include bromine, naphthalene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound or its derivatives could be explored for pharmaceutical applications, including drug development and medicinal chemistry.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine would depend on its specific application. For instance, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- 9-Bromo-5-(4-methylphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Properties
CAS No. |
303060-13-1 |
---|---|
Molecular Formula |
C26H18Br2N2O |
Molecular Weight |
534.2 g/mol |
IUPAC Name |
9-bromo-5-(4-bromophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H18Br2N2O/c27-20-9-7-17(8-10-20)26-30-24(22-14-21(28)11-12-25(22)31-26)15-23(29-30)19-6-5-16-3-1-2-4-18(16)13-19/h1-14,24,26H,15H2 |
InChI Key |
DQJUTUDQBXNBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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